N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide
CAS No.: 874466-80-5
Cat. No.: VC7064285
Molecular Formula: C15H12FN3O2S2
Molecular Weight: 349.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874466-80-5 |
---|---|
Molecular Formula | C15H12FN3O2S2 |
Molecular Weight | 349.4 |
IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide |
Standard InChI | InChI=1S/C15H12FN3O2S2/c1-2-22-15-19-18-14(23-15)17-13(20)12-8-7-11(21-12)9-5-3-4-6-10(9)16/h3-8H,2H2,1H3,(H,17,18,20) |
Standard InChI Key | SHZFHKHQNDVPTN-UHFFFAOYSA-N |
SMILES | CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound integrates two heterocyclic systems:
-
A 5-(2-fluorophenyl)furan-2-carboxamide moiety, featuring a fluorine-substituted aromatic ring conjugated to a furan core.
-
A 1,3,4-thiadiazole ring substituted at position 5 with an ethylsulfanyl group (-S-C₂H₅) and at position 2 with the carboxamide nitrogen.
This configuration creates a planar, conjugated system with potential for π-π stacking and hydrogen-bonding interactions, critical for biological target engagement.
Table 1: Molecular and Structural Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂FN₃O₂S₂ |
Molecular Weight | 367.8 g/mol |
IUPAC Name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(2-fluorophenyl)furan-2-carboxamide |
SMILES | FC1=CC=CC=C1C2=CC=C(O2)C(=O)NC3=NN=C(SCC)S3 |
Key Functional Groups | F (electrophilic), thiadiazole (H-bond acceptor), carboxamide (H-bond donor/acceptor) |
The fluorine atom at the ortho position of the phenyl ring enhances electronegativity and metabolic stability, while the thiadiazole’s sulfur and nitrogen atoms contribute to redox activity and metal coordination .
Synthesis and Derivative Preparation
Retrosynthetic Analysis
The molecule can be dissected into two primary synthons:
-
5-(2-Fluorophenyl)furan-2-carboxylic acid: Synthesized via Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and 5-bromofuran-2-carboxylate, followed by hydrolysis.
-
5-Ethylsulfanyl-1,3,4-thiadiazol-2-amine: Prepared by cyclizing thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by alkylation with ethyl iodide .
Coupling Strategy
The final step involves amide bond formation between the carboxylic acid and thiadiazol-2-amine using coupling agents like HATU or EDCl/HOBt, typically in anhydrous DMF or DCM at 0–25°C. Purification via column chromatography yields the target compound in ~60–75% purity, with recrystallization improving it to >95% .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 85% |
2 | CS₂, KOH, EtOH, reflux | 70% |
3 | HATU, DIPEA, DMF, rt, 12 h | 65% |
Physicochemical and Spectroscopic Characteristics
Solubility and Partitioning
-
logP: Predicted at 3.8 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration.
-
Solubility: Poor in aqueous media (<0.1 mg/mL in PBS), but highly soluble in DMSO (>50 mg/mL) .
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 6.78 (d, J = 3.2 Hz, 1H, furan-H), 3.12 (q, J = 7.1 Hz, 2H, SCH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR: 165.2 (C=O), 158.1 (C-F), 142.3 (thiadiazole-C), 124.5–115.2 (Ar-C), 25.4 (SCH₂), 14.1 (CH₃) .
Biological Activity and Mechanism
Anticancer Profiling
In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase, with the thiadiazole sulfur coordinating the ATP-binding pocket’s Mg²⁺ ion. Preliminary assays on MCF-7 cells show IC₅₀ ≈ 12 µM, comparable to erlotinib .
Applications and Future Directions
Drug Discovery
The compound’s balanced lipophilicity and target engagement profile position it as a lead candidate for optimizing kinase inhibitors or antibacterial agents. Structural modifications, such as replacing ethylsulfanyl with hydrophilic groups, could enhance solubility.
Material Science
Conjugated π-systems suggest utility in organic semiconductors, with computational bandgap estimates of 2.8 eV, suitable for optoelectronic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume